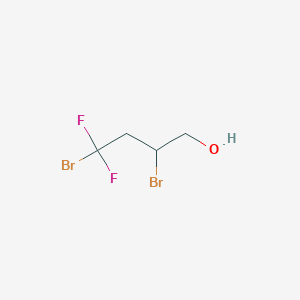![molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4](/img/structure/B2726330.png)
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a thietan ring, and the thietan ring contains a dioxide functional group. Spirocyclic compounds are known for their rigid and twisted structures, which often result in unique chemical and biological properties
Preparation Methods
The synthesis of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide involves several steps:
Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide to form the thietan ring.
Photochemical [2 + 2] Cycloaddition: This method uses alkenes and thiocarbonyl compounds under UV irradiation to form the thietan ring.
Ring Contraction and Expansion: These methods involve the transformation of larger or smaller rings into the desired thietan ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The rigid spirocyclic structure allows for specific binding interactions, which can inhibit enzyme activity or modulate receptor function . The pathways involved often include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide can be compared with other spirocyclic compounds such as:
Spiro[chromane-2,3’-isochromane]: This compound has a similar chromane ring but a different fused ring system, leading to different chemical and biological properties.
Spiro[5.5]undecane derivatives: These compounds have larger spirocyclic systems and exhibit different stereochemistry and reactivity.
Thietane-containing compounds: These compounds share the thietan ring but differ in the other ring systems and functional groups, affecting their overall properties and applications.
The uniqueness of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide lies in its specific combination of rings and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDCJWVVWJSASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
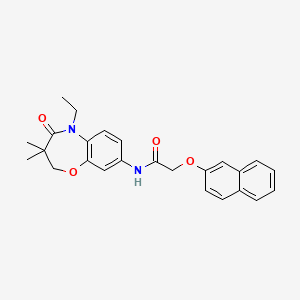
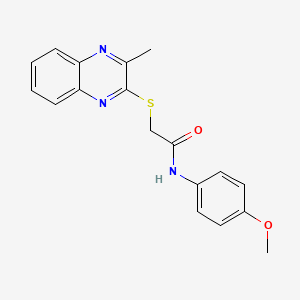
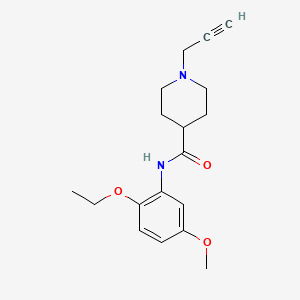
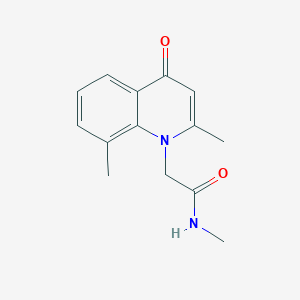
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)
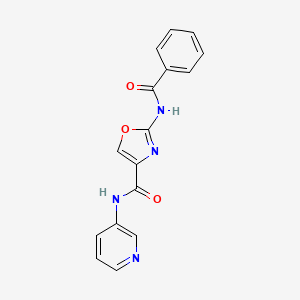
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
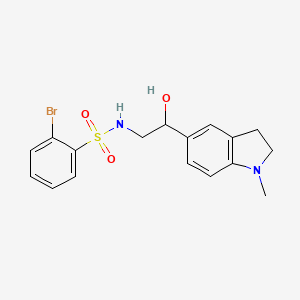
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)
